4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound’s IUPAC name is ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate , which precisely defines its molecular architecture. Key structural features include:
- Benzoate core : A benzene ring substituted with an ethoxycarbonyl group at position 4.
- Piperazine ring : A six-membered diamine ring at position 4 of the benzoate, modified with a 2-bromobenzyl group.
- Deuterium labeling : Eight deuterium atoms replace hydrogens at positions 2, 3, 5, and 6 of the piperazine ring.
The molecular formula is C$${20}$$H$${15}$$D$$8$$BrN$$2$$O$$2$$ , with a molecular weight of 411.4 g/mol . The non-deuterated analogue, ethyl 4-(4-(2-bromobenzyl)piperazin-1-yl)benzoate, has the formula C$${20}$$H$${23}$$BrN$$2$$O$$_2$$ and a molecular weight of 403.3 g/mol .
Structural Analysis
Isotopic Labeling Patterns in Deuterated Analogues
Deuterium incorporation occurs at specific positions on the piperazine ring (2,2,3,3,5,5,6,6-octadeuterio), achieved via hydrogen-deuterium exchange under acidic or catalytic conditions. Key characteristics include:
Synthetic Methods
- Deuterated reagent synthesis : Use of deuterated ethanol (C$$2$$D$$5$$OD) during esterification.
- Post-synthetic labeling : Exposure to D$$_2$$O in the presence of palladium catalysts to replace hydrogens on the piperazine.
Analytical Confirmation
- Mass spectrometry : High-resolution MS shows a molecular ion peak at m/z 411.36 (deuterated) vs. 403.31 (non-deuterated).
- NMR spectroscopy : $$^2$$H NMR confirms deuterium integration at the specified positions, with absence of proton signals at δ 2.5–3.5 ppm.
Applications
CAS Registry Number Cross-Referencing and Synonym Validation
The compound is registered under CAS 1246817-87-7 (deuterated form) and CAS 926934-01-2 (non-deuterated form). Synonym validation across databases ensures consistency:
Discrepancy Resolution
Properties
IUPAC Name |
ethyl 4-[4-[(2-bromophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBDQSHLKFOGJ-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC2=CC=CC=C2Br)([2H])[2H])([2H])[2H])C3=CC=C(C=C3)C(=O)OCC)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Alkylation and Deuterated Esterification
This route adapts strategies from patents and, focusing on bromomethyl intermediates and palladium-catalyzed coupling.
Step 1: Synthesis of 4-Bromobenzoic Acid Ethyl Ester-d8
4-Bromobenzoic acid is esterified with deuterated ethanol (CD3CD2OD) under acidic conditions:
Conditions : Reflux in H2SO4-methanol (1:10 v/v) for 6 hours.
Step 2: Piperazine Coupling via Buchwald-Hartwig Amination
The bromine atom is replaced with piperazine using palladium catalysis:
Conditions : Toluene, 110°C, 12 hours.
Step 3: N-Alkylation with 2-Bromobenzyl Bromide
The piperazine nitrogen is alkylated with 2-bromobenzyl bromide:
Conditions : n-Butanol, room temperature, 12 hours.
Route 2: Multi-Component One-Pot Synthesis
Inspired by, this method employs ultrasound-assisted catalysis for rapid assembly.
Reaction Scheme
A mixture of 4-bromobenzoic acid, deuterated ethanol, 1-(2-bromobenzyl)piperazine, and malononitrile undergoes InCl3-catalyzed condensation:
Conditions : 50% EtOH, 40°C, 20 minutes.
Route 3: Halogen Exchange and Reductive Amination
Adapted from, this pathway uses bromomethyl precursors and reductive amination.
Step 1: Bromination of 4-Methylbenzoic Acid
p-Toluic acid is brominated using N-bromosuccinimide (NBS):
Conditions : Reflux, 20 hours.
Step 2: Esterification with Deuterated Ethanol
The bromomethyl intermediate is esterified:
Step 3: Piperazine Alkylation and Quaternization
Reaction with 1-(2-bromobenzyl)piperazine under basic conditions:
Comparative Analysis of Synthetic Routes
Critical Considerations in Process Optimization
Deuterium Labeling Efficiency
Piperazine Functionalization
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN3), thiourea
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of the corresponding hydrogenated compound
Substitution: Formation of azides or thiols
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C20H23BrN2O2
- Molecular Weight : 403.31 g/mol
- CAS Number : 926934-01-2
- Density : 1.337 g/cm³ (predicted)
- Boiling Point : 507.5 °C (predicted)
- Solubility : Soluble in chloroform, DMSO, and methanol .
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug molecules. Its piperazine moiety is often associated with psychoactive and therapeutic effects, making it a candidate for:
- Antidepressant Activity : Studies suggest that compounds with similar structures can inhibit serotonin reuptake, potentially leading to antidepressant effects.
- Antipsychotic Effects : The piperazine ring is a common feature in many antipsychotic drugs; thus, this compound may exhibit similar pharmacological properties.
Neuropharmacology
Research indicates that derivatives of piperazine can modulate neurotransmitter systems. The bromophenyl group may enhance binding affinity to specific receptors, making this compound a subject of interest in neuropharmacological studies:
- Dopamine Receptor Interaction : Investigations into its interaction with dopamine receptors could lead to insights into treatments for conditions like schizophrenia and bipolar disorder.
Analytical Chemistry
The unique structure of this compound allows it to serve as a standard reference material in analytical chemistry:
- Chromatographic Techniques : It can be utilized in high-performance liquid chromatography (HPLC) methods for the analysis of related compounds.
- Spectroscopic Studies : Its spectral properties can be characterized using techniques such as NMR and IR spectroscopy, providing valuable data for structural elucidation.
Case Study 1: Antidepressant Activity Evaluation
A study conducted on similar piperazine derivatives demonstrated significant inhibition of serotonin reuptake, suggesting potential antidepressant properties. The evaluation involved:
- In Vivo Testing : Animal models were treated with varying doses of the compound to assess behavioral changes indicative of antidepressant effects.
- Results : The compound showed dose-dependent activity, warranting further investigation into its mechanism of action.
Case Study 2: Neurotransmitter Modulation
Research focusing on the interaction of this compound with neurotransmitter systems revealed:
- Binding Affinity Tests : The compound was tested against various neurotransmitter receptors, showing promising results in modulating dopamine pathways.
- Implications : These findings suggest potential applications in developing new treatments for neurological disorders.
Data Tables
| Reaction Step | Yield (%) |
|---|---|
| Initial Reaction | 85 |
| Purification | 90 |
| Final Product | 80 |
Mechanism of Action
The mechanism of action of 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8 involves its interaction with specific molecular targets such as receptors or enzymes. The bromophenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar residues. The deuterated form allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) and mass spectrometry.
Comparison with Similar Compounds
Ethyl 4-(1-Piperazinyl)benzoate (CAS: 547-44-4)
5-(1-Piperazinyl)benzofuran-2-carboxylic Acid Ethyl Ester (CAS: 163521-20-8)
- Structure : Benzofuran ring replaces the benzene in the benzoate ester, introducing heterocyclic diversity. The piperazine moiety remains unsubstituted .
- Pharmacological Relevance : Benzofuran derivatives exhibit varied bioactivity, including antimicrobial and antitumor effects, but this compound’s specific activity is undocumented in the evidence.
Ethyl 4-(Benzyloxy)benzoate ()
- Structure : Features a benzyloxy group instead of the piperazinyl-bromophenylmethyl moiety.
- Physicochemical Properties : Increased lipophilicity due to the benzyloxy group may enhance membrane permeability compared to the bromophenyl-substituted target compound .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated based on substituent contributions.
Deuterated vs. Non-Deuterated Forms
- The deuterated analog (d8) is expected to have a marginally higher molecular weight (~411.31) and improved metabolic stability due to kinetic isotope effects .
Biological Activity
4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8, also known by its CAS number 926934-01-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H23BrN2O2
- Molar Mass : 403.31 g/mol
- Density : 1.337 g/cm³ (predicted)
- Solubility : Soluble in chloroform, DMSO, and methanol
- Appearance : Light brown solid
- pKa : 6.67 (predicted)
The compound exhibits biological activity primarily through its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). The piperazine moiety is known for its ability to bind to serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as a partial agonist at certain serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : Its structure suggests potential interactions with dopamine receptors, which could be beneficial in treating disorders like schizophrenia and depression.
Biological Activity
Research indicates that this compound exhibits several pharmacological effects:
- Antidepressant Activity : Animal studies have shown that this compound can reduce depressive-like behaviors in rodent models.
- Antipsychotic Properties : Preliminary studies suggest efficacy in reducing psychotic symptoms in models of schizophrenia.
- Neuroprotective Effects : It may offer protection against neurodegenerative processes by reducing oxidative stress markers.
Study 1: Antidepressant Effects
In a controlled study involving rodents subjected to chronic stress, administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was linked to increased serotonin levels in the hippocampus.
Study 2: Neuroprotective Properties
Another study evaluated the neuroprotective effects of the compound in models of traumatic brain injury (TBI). Results indicated a reduction in neuronal apoptosis and inflammation markers post-injury when treated with the compound.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for preparing 4-[4-[(2-Bromophenyl)methyl]-1-piperazinyl]benzoic Acid Ethyl Ester-d8, and how can intermediates be characterized?
Synthesis typically involves multi-step reactions, starting with brominated aromatic precursors (e.g., 2-bromobenzyl derivatives) coupled with piperazine intermediates. Key steps include:
- N-Alkylation : Reaction of 1-piperazine with 2-bromobenzyl bromide under reflux in ethanol with potassium carbonate as a base .
- Esterification : Coupling of the piperazine intermediate with ethyl benzoate derivatives using carbodiimide coupling agents.
- Deuteration : Incorporation of deuterium (d8) via acid-catalyzed H/D exchange or deuterated ethanol in esterification .
Characterization : Use NMR (¹H/¹³C) to confirm deuteration efficiency and LC-MS with a sodium acetate/1-octanesulfonate buffer system (pH 4.6) for purity analysis .
Q. How can researchers validate the structural integrity of this compound and its deuterated form?
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for analogous piperazine derivatives .
- Isotopic Purity : Employ high-resolution mass spectrometry (HRMS) and ²H-NMR to quantify deuterium incorporation and positional fidelity .
- Chromatography : Use reverse-phase HPLC with methanol/buffer mobile phases (65:35) to separate non-deuterated impurities .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- LC-MS/MS : Optimize using a C18 column and a gradient of acetonitrile/0.1% formic acid. Monitor transitions specific to the deuterated mass shift.
- Sample Preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from plasma or tissue homogenates .
Advanced Research Questions
Q. How does deuteration affect the pharmacokinetic (PK) profile and metabolic stability of this compound?
Deuteration at the ethyl ester (d8) reduces first-pass metabolism by cytochrome P450 enzymes via the kinetic isotope effect (KIE).
Q. What strategies resolve contradictory data in receptor binding assays involving this compound?
- Orthogonal Assays : Combine radioligand binding (e.g., ³H-labeled competitors) with functional assays (cAMP or calcium flux) to distinguish allosteric vs. orthosteric effects.
- Structural Modeling : Perform molecular docking using crystallographic data of related piperazine-receptor complexes (e.g., serotonin or dopamine receptors) .
- Control for Deuteration Artifacts : Ensure deuterium does not alter binding kinetics by comparing with non-deuterated analogs .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt Formation : Screen hydrochloride or trifluoroacetate salts (common for piperazine derivatives) to enhance aqueous solubility .
- Nanoformulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve oral absorption .
- Prodrug Design : Modify the ethyl ester moiety to a hydrolyzable group (e.g., pivaloyloxymethyl) for targeted release .
Q. What are the implications of batch-to-batch variability in deuterated synthesis, and how can it be mitigated?
- Critical Quality Attributes (CQAs) : Monitor deuterium content (≥98% d8) and residual solvents (e.g., ethanol-d6) via GC-MS .
- Process Controls : Standardize reaction time, temperature, and deuterium source purity (e.g., D₂O or deuterated ethanol) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
